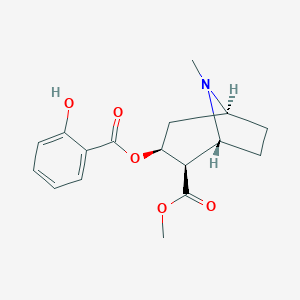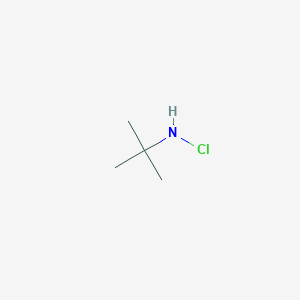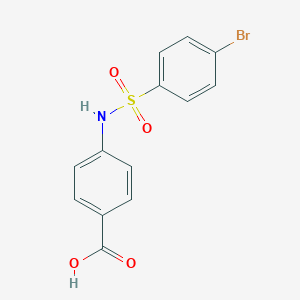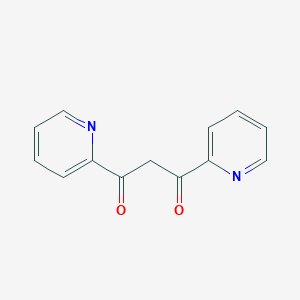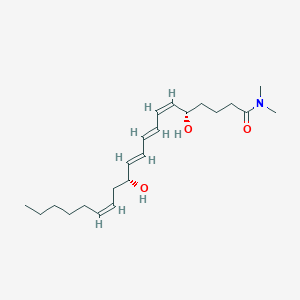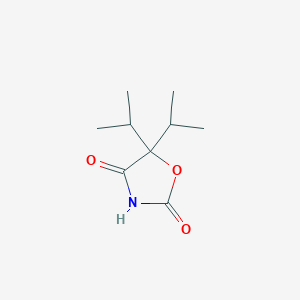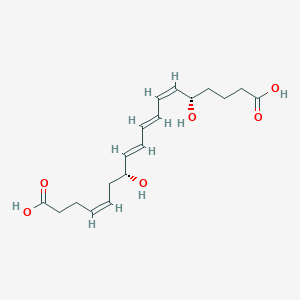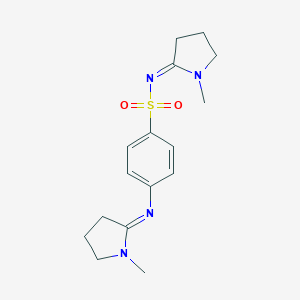
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been shown to selectively inhibit Toll-like receptor (TLR) signaling. TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases.
作用機序
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide selectively inhibits TLR signaling by binding to the intracellular domain of TLRs and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
生化学的および生理学的効果
In addition to its anti-inflammatory and antiviral effects, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy in preclinical models. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its selectivity for TLR signaling, which allows for the targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its relatively low potency, which may limit its efficacy in certain applications.
将来の方向性
There are several potential future directions for research on N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide. One area of interest is the development of more potent analogs of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide that may have greater efficacy in preclinical models. Another area of interest is the use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is interest in exploring the potential use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
合成法
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been described in several publications. One such method involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone to form N-(1-methyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone and trifluoroacetic acid to form N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide.
科学的研究の応用
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases. In preclinical studies, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit TLR signaling and reduce the production of pro-inflammatory cytokines in response to PAMPs. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and dengue virus.
特性
CAS番号 |
126826-73-1 |
|---|---|
製品名 |
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
分子式 |
C16H22N4O2S |
分子量 |
334.4 g/mol |
IUPAC名 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
InChIキー |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
異性体SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
正規SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
同義語 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




